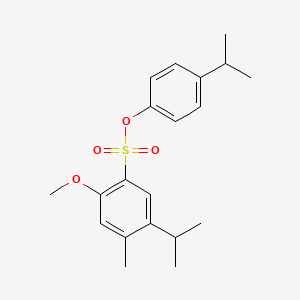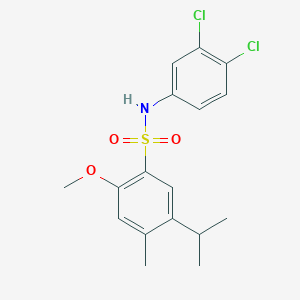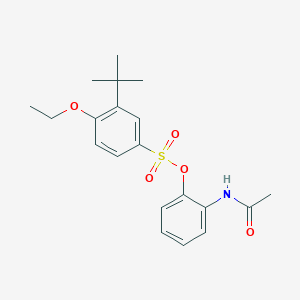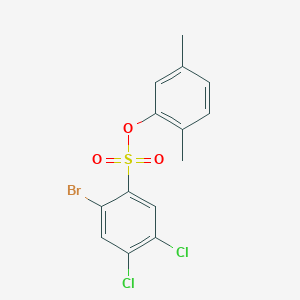
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate, also known as IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. IB-MECA has been extensively studied for its potential therapeutic applications in these areas.
作用機序
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate exerts its effects by selectively activating the adenosine A3 receptor, which is expressed in various tissues, including immune cells, cancer cells, and endothelial cells. The adenosine A3 receptor is coupled to G proteins, which activate various intracellular signaling pathways, such as the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These signaling pathways mediate the anti-inflammatory, anti-cancer, and cardiovascular protective effects of this compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, the inhibition of angiogenesis, the reduction of oxidative stress, and the improvement of endothelial function. This compound also has some side effects, such as the activation of platelets and the induction of vasodilation.
実験室実験の利点と制限
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate has several advantages for lab experiments, including its high selectivity and potency for the adenosine A3 receptor, its availability as a synthetic compound, and its well-characterized pharmacological effects. However, this compound also has some limitations, such as its potential side effects, its limited solubility in aqueous solutions, and its potential interactions with other signaling pathways.
将来の方向性
There are several future directions for the research on (4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of the mechanisms underlying its anti-inflammatory, anti-cancer, and cardiovascular protective effects, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its safety and efficacy in clinical trials. This compound holds great promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
合成法
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate can be synthesized using various methods, including the reaction of 2,4-dimethyl-5-iodo-3-(4-isopropylphenyl) pyridine with sodium methoxide and methyl iodide, or the reaction of 2,4-dimethyl-5-iodo-3-(4-isopropylphenyl) pyridine with sodium methoxide and isopropyl iodide. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and cardiovascular protective effects. Inflammation is a physiological response to tissue damage or infection, but chronic inflammation can lead to various diseases, such as arthritis, asthma, and inflammatory bowel disease. This compound has been shown to reduce inflammation by activating the adenosine A3 receptor, which inhibits the production of pro-inflammatory cytokines and chemokines.
Cancer is a complex disease that involves uncontrolled cell growth and invasion. This compound has been shown to inhibit the growth and invasion of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to enhance the anti-cancer effects of chemotherapy and radiation therapy.
Cardiovascular diseases, such as myocardial infarction and stroke, are major causes of morbidity and mortality worldwide. This compound has been shown to protect against ischemic injury by reducing inflammation, oxidative stress, and apoptosis. This compound has also been shown to improve endothelial function and reduce atherosclerosis in animal models.
特性
IUPAC Name |
(4-propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4S/c1-13(2)16-7-9-17(10-8-16)24-25(21,22)20-12-18(14(3)4)15(5)11-19(20)23-6/h7-14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKGGOBZFFJPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluoro-5-hydroxyphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7440249.png)

![1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)


![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)


